Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Medicinal Chemistry Scaffold Diversity Fragment-Based Drug Design

This dual-protected spirocyclic ketal serves as a conformationally restricted 3D piperidine scaffold. The Cbz group enables amine diversification (reductive amination, amide coupling), while the acid-labile ketal acts as a latent 4-piperidone—overcoming the incompatibility of unprotected ketones in multi-step syntheses. Exploited in σ₁ receptor ligand and PET tracer development, this building block accelerates hit-to-lead optimization. Its orthogonal protection minimizes tedious deprotection/reprotection sequences, saving time and cost in medicinal chemistry campaigns.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 139524-58-6
Cat. No. B6291997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
CAS139524-58-6
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H19NO4/c17-14(18-12-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2
InChIKeyFFLQVGSTLGQBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 139524-58-6): Technical Profile and Procurement Positioning


Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 139524-58-6, C₁₅H₁₉NO₄, MW 277.32 g/mol) is a synthetic spirocyclic building block featuring a Cbz-protected piperidine core and a 1,3-dioxolane-protected ketone (a piperidone ethylene ketal) . As a Cbz-protected spirocyclic ketal, it is a distinct entry point to a series of 3D, conformationally restricted piperidines and spirocyclic amine libraries, with direct synthetic utility in medicinal chemistry programs targeting privileged scaffolds .

Why 139524-58-6 Cannot Be Replaced by Simple Cbz-4-Piperidone in Scaffold-Oriented Synthesis


Direct substitution of Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate with benzyl 4-oxopiperidine-1-carboxylate (CAS 19099-93-5, N-Cbz-4-piperidone) introduces a reactive ketone that is incompatible with many common synthetic transformations without prior protection [1]. The spirocyclic ketal in the target compound serves a dual role: it acts as a latent 4-piperidone for later deprotection and diversification, while simultaneously providing a rigid, three-dimensional spirocyclic scaffold that cannot be replicated by the flat, monocyclic ketone . This structural difference directly impacts the physicochemical properties and the potential for generating novel intellectual property in drug discovery campaigns.

Quantitative Differentiation Guide for CAS 139524-58-6: Structural and Performance Evidence


Structural Differentiation: Spirocyclic 3D Scaffold vs. Flat Piperidine Ketone

The target compound contains a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane core, a rigid three-dimensional framework. In contrast, benzyl 4-oxopiperidine-1-carboxylate (CAS 19099-93-5) is a monocyclic ketone with a planar piperidine ring [1]. Spirocyclic piperidines are recognized as privileged scaffolds in drug discovery for their ability to present pharmacophores in orthogonal vectors, leading to higher target selectivity and improved intellectual property positioning compared to flat aromatic or monocyclic amines [2]. The structural difference is defined by a calculated Fsp³ (fraction of sp³ hybridized carbons) of 0.80 for the spirocyclic core versus 0.69 for the monocyclic piperidone [3].

Medicinal Chemistry Scaffold Diversity Fragment-Based Drug Design

Synthetic Utility: Orthogonal Protection Enables Multi-Step Synthesis

The target compound possesses orthogonal protecting groups: a base-stable Cbz group on the amine and an acid-labile cyclic ketal on the ketone . Benzyl 4-oxopiperidine-1-carboxylate (CAS 19099-93-5) has a reactive ketone that is not protected [1]. Literature protocols demonstrate that the ketal can be selectively deprotected under mild acidic conditions (e.g., 5% HCl in THF at room temperature) to yield Cbz-4-piperidone in quantitative yield, while the Cbz group remains intact . This orthogonal protection is not possible with the monocyclic ketone, which would require a separate, often lower-yielding, protection step.

Organic Synthesis Protecting Group Strategy Spirocyclic Amine Synthesis

Physicochemical Differentiation: Molecular Weight and Solubility Profile

The molecular weight of the target compound is 277.32 g/mol, compared to 233.26 g/mol for the comparator benzyl 4-oxopiperidine-1-carboxylate (CAS 19099-93-5) [1]. The presence of the ethylene ketal increases molecular weight by 44.06 g/mol and alters lipophilicity. While specific cLogP values are not directly compared, the ketal introduces two oxygen atoms, which can modulate hydrogen bonding and aqueous solubility relative to the ketone [2].

Physicochemical Properties Solubility Lipophilicity

Market Availability and Purity Benchmarking

The target compound is commercially available from multiple vendors, with a standard catalog purity specification of NLT 98% . In contrast, the direct comparator 1-Cbz-4-piperidone (CAS 19099-93-5) is also widely available, often at a lower price point [1]. The procurement decision thus hinges on whether the added value of the pre-installed spirocyclic ketal and orthogonal protection justifies the cost premium, which is typically justified for projects prioritizing scaffold novelty and synthetic efficiency over raw material cost.

Procurement Quality Control Building Block Supply

Validated Application Scenarios for Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (139524-58-6)


Synthesis of Spirocyclic Piperidine Libraries for Drug Discovery

Medicinal chemistry teams seeking to explore three-dimensional, spirocyclic piperidine scaffolds should prioritize this compound as a key building block. Its Cbz group allows for amine deprotection and subsequent diversification (e.g., reductive amination, amide coupling), while the ketal can be deprotected to reveal a 4-piperidone for further elaboration (e.g., oxime formation, reductive amination) . This dual-functionality enables efficient parallel synthesis of spirocyclic amine libraries, a strategy employed in the development of σ1 receptor ligands and other CNS-active compounds [1].

Synthesis of Orthogonally Protected Piperidine Intermediates

In complex total synthesis or multi-step medicinal chemistry campaigns, the orthogonal protection offered by this compound (acid-labile ketal, hydrogenolyzable Cbz) is a significant advantage over monofunctional intermediates. The ketal can be selectively removed under mild acidic conditions to install a ketone for subsequent chemistry, without disturbing the Cbz-protected amine . This allows for a linear or convergent synthetic approach that avoids tedious protection/deprotection sequences, saving both time and material costs.

Development of Radioligands and Molecular Probes

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been validated in the development of PET radioligands, as demonstrated by ¹⁸F-labeled derivatives with high affinity (Ki = 5.4 ± 0.4 nM) and selectivity for σ1 receptors . This precedent supports the use of Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate as a starting point for the synthesis of novel molecular probes and imaging agents, where the spirocyclic core can confer favorable lipophilicity and in vivo behavior.

Synthesis of Chiral, Non-Racemic Spirocyclic Amines

The spirocyclic framework of this compound provides a rigid, three-dimensional scaffold that can serve as a chiral synthon. Following Cbz deprotection, the free amine can be resolved or used in asymmetric transformations to generate enantiomerically enriched spirocyclic piperidines . These chiral amines are valuable intermediates for the synthesis of bioactive molecules where stereochemistry is critical for target binding and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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